molecular formula C21H26N4O3 B12015758 N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide CAS No. 769147-78-6

N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B12015758
CAS No.: 769147-78-6
M. Wt: 382.5 g/mol
InChI Key: SNJDLTNODMFSMW-OEAKJJBVSA-N
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Description

N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety linked to a propoxybenzamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves a multi-step process:

    Formation of Benzylidene Hydrazine Intermediate: The initial step involves the condensation of 4-(Dimethylamino)benzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.

    Coupling with Propoxybenzamide: The intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone group to hydrazine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or propoxy groups, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzylidene or propoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has potential as a probe for studying enzyme interactions and cellular processes due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoacetamide
  • 2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide stands out due to its propoxybenzamide group, which can enhance its solubility and bioavailability. This structural feature may also influence its interaction with biological targets, potentially leading to unique therapeutic effects.

Properties

CAS No.

769147-78-6

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C21H26N4O3/c1-4-13-28-19-11-7-17(8-12-19)21(27)22-15-20(26)24-23-14-16-5-9-18(10-6-16)25(2)3/h5-12,14H,4,13,15H2,1-3H3,(H,22,27)(H,24,26)/b23-14+

InChI Key

SNJDLTNODMFSMW-OEAKJJBVSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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